molecular formula C4H7N3 B097956 1-Ethyl-1,2,4-triazole CAS No. 16778-70-4

1-Ethyl-1,2,4-triazole

Cat. No. B097956
CAS RN: 16778-70-4
M. Wt: 97.12 g/mol
InChI Key: FEOIYPLRWRCSMS-UHFFFAOYSA-N
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Description

1-Ethyl-1,2,4-triazole is a nitrogenous heterocyclic compound with the molecular formula C4H7N3 . It is a derivative of triazole, which is a five-membered ring compound containing two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 1-Ethyl-1,2,4-triazole, has been a subject of interest in recent years . A review highlighted synthetic approaches for the synthesis of 1,2,4-triazole heterocycles using 3-amino-1,2,4-triazole . Another study reported a highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole .


Molecular Structure Analysis

The molecular weight of 1-Ethyl-1,2,4-triazole is 97.1185 . The IUPAC Standard InChI is InChI=1S/C4H7N3/c1-2-7-4-5-3-6-7/h3-4H,2H2,1H3 . The chemical structure is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The reactivity of diazoalkanes with intermediates with unpaired electrons has been reported in the photochemical reaction of acceptor-only diazoalkanes with azodicarboxylates . This results in the formation of a triplet species, which undergoes an addition reaction with diazoalkanes and formation of an azomethine ylide followed by dipolar cycloaddition reaction with organic nitriles to give a 1,2,4-triazole .


Physical And Chemical Properties Analysis

1-Ethyl-1,2,4-triazole has a molecular weight of 97.1185 . Its density is 1.1±0.1 g/cm3, and it has a boiling point of 188.1±23.0 °C at 760 mmHg .

Scientific Research Applications

Antimicrobial Applications

1-Ethyl-1,2,4-triazole derivatives exhibit significant antimicrobial properties . They are effective against a broad spectrum of bacteria and fungi, making them valuable in the development of new antimicrobial agents. The triazole ring can interact with enzymes and receptors in microbial cells, disrupting their normal function and leading to cell death .

Anticancer Activity

The structural versatility of 1-Ethyl-1,2,4-triazole allows for the creation of compounds with potent anticancer activities . These derivatives can be designed to target specific cancer cell lines, inhibiting growth and proliferation. Research has shown their effectiveness in inducing apoptosis and preventing metastasis .

Agrochemical Development

In the field of agriculture, 1-Ethyl-1,2,4-triazole compounds are used to create novel agrochemicals . They serve as the basis for herbicides, fungicides, and insecticides, offering protection against a variety of pests and diseases that affect crops. Their stability and bioactivity make them suitable for environmental applications .

Material Science

The triazole ring is a key component in the synthesis of advanced materials. Its incorporation into polymers and coatings can enhance material properties such as thermal stability, mechanical strength, and chemical resistance. This makes 1-Ethyl-1,2,4-triazole valuable in the development of high-performance materials for various industries .

Analgesic and Anti-inflammatory Uses

1-Ethyl-1,2,4-triazole derivatives have been identified as effective analgesics and anti-inflammatory agents . They can modulate the body’s pain response and reduce inflammation, which is beneficial in the treatment of chronic pain conditions and inflammatory diseases .

Antiviral Therapeutics

The triazole core structure is instrumental in the design of antiviral drugs . These compounds can inhibit viral replication by targeting specific stages of the viral life cycle. 1-Ethyl-1,2,4-triazole derivatives have shown promise in the treatment of various viral infections, including those caused by HIV and hepatitis viruses .

Organocatalysis

In organic chemistry, 1-Ethyl-1,2,4-triazole and its derivatives are used as organocatalysts . They facilitate a range of chemical reactions, including cycloadditions, polymerizations, and oxidations. Their ability to act as both nucleophiles and electrophiles makes them versatile catalysts in synthetic chemistry .

Antidepressant and Anxiolytic Effects

Research has explored the potential of 1-Ethyl-1,2,4-triazole compounds as antidepressants and anxiolytics . They may interact with neurotransmitter systems in the brain, offering new avenues for the treatment of mental health disorders. Their therapeutic efficacy and safety profiles are subjects of ongoing studies .

properties

IUPAC Name

1-ethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-2-7-4-5-3-6-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOIYPLRWRCSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333962
Record name 1-Ethyl-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1,2,4-triazole

CAS RN

16778-70-4
Record name 1-Ethyl-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the typical coordination behavior of 1-Ethyl-1,2,4-triazole with transition metals?

A1: Research indicates that 1-Ethyl-1,2,4-triazole acts as a monodentate ligand, meaning it bonds to a metal ion through a single atom. [] This coordination occurs through one of its nitrogen atoms, forming complexes with transition metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). [] The resulting complexes often exhibit a coordination number of six, suggesting an octahedral geometry around the metal ion. []

Q2: Can you provide examples of specific complexes formed with 1-Ethyl-1,2,4-triazole and their structural characteristics?

A2: One example is tetrakis(1-ethyl-1,2,4-triazole)dinitratocopper(II), [Cu(NO3)2(C4H7N3)4]. [, ] This complex features a distorted square bipyramidal geometry around the central copper(II) ion. Four nitrogen atoms from four separate 1-Ethyl-1,2,4-triazole molecules and two oxygen atoms from two nitrate ions coordinate to the copper(II) ion. [, ] This elongated octahedral geometry is attributed to the Jahn-Teller effect. [, ]

Q3: How does the structure of 1-Ethyl-1,2,4-triazole influence its coordination behavior?

A3: While the provided research doesn't directly investigate structure-activity relationships, it suggests that the nitrogen atoms within the 1,2,4-triazole ring act as potential donor atoms. [] Further research, potentially employing computational chemistry methods like PM3 calculations mentioned in the paper, could elucidate the specific electronic properties of these nitrogen atoms and their influence on coordination behavior. []

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